Chemical properties of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine
Chemical properties of 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine
Content Type: Technical Reference & Application Guide Subject: Chemical Properties, Synthesis, and Synthetic Utility of CAS 871726-72-6 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine (CAS 871726-72-6) is a critical "enaminone" building block used primarily in the synthesis of fused bicyclic heterocycles. It serves as a masked 1,3-dicarbonyl equivalent, allowing for the rapid construction of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines and related scaffolds found in kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands. This guide details its physicochemical profile, regioselective synthesis, and downstream applications.
Part 1: Structural Analysis & Physicochemical Profile[2]
Chemical Identity
This molecule features a piperidine core protected by a tert-butoxycarbonyl (Boc) group. The defining functionality is the (dimethylamino)methylene group at position 4, conjugated with a ketone at position 3. This "push-pull" alkene system makes the C4-exocyclic carbon highly electrophilic, while the dimethylamino group acts as an excellent leaving group during nucleophilic substitution-cyclization sequences.
| Property | Data |
| IUPAC Name | tert-butyl (Z)-4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate |
| CAS Number | 871726-72-6 |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| Appearance | Yellow to orange solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Reactivity Class | Enaminone (Vinylogous amide); 1,3-dielectrophile equivalent |
Structural Significance
The molecule exists as a stable E/Z isomer mixture, though the Z-isomer is often stabilized by an intramolecular hydrogen bond potential if a proton source is present, or by dipole minimization.
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Electrophilic Sites: The exocyclic carbon (C=CHNMe₂) is the "soft" electrophile, susceptible to Michael-type addition. The carbonyl carbon (C=O) is the "hard" electrophile.
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Regiochemistry: The position of the enaminone at C4 (rather than C2) is dictated by the steric bulk of the N-Boc group during synthesis, which blocks the C2 position.
Part 2: Synthesis & Preparation[5][6][7][8][9][10]
Synthetic Route (Regioselective Condensation)
The synthesis involves the condensation of commercially available 1-Boc-3-piperidone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
Reaction Logic:
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Enolization: Thermal enolization of the 3-piperidone occurs.
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Steric Control: Formation of the enamine at C2 is disfavored due to the bulky N-Boc protecting group. Attack occurs at the C4 methylene.
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Condensation: The C4 enolate attacks the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.
Standard Operating Procedure (SOP)
Note: This protocol is scalable from gram to kilogram quantities.
Reagents:
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1-Boc-3-piperidone (1.0 equiv)
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DMF-DMA (1.5 – 2.0 equiv)
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Solvent: Toluene (anhydrous) or neat (solvent-free)
Protocol:
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Charge: In a reaction vessel equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 1-Boc-3-piperidone in Toluene (5 mL/g).
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Addition: Add DMF-DMA in a single portion.
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Reflux: Heat the mixture to reflux (110°C) for 12–16 hours.
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Process Tip: Monitor by TLC (50% EtOAc/Hexane). The starting material (ketone) will disappear, and a lower Rf yellow spot (enaminone) will appear.
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Concentration: Cool to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).
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Purification: The residue is often pure enough for the next step. If solidification is required, trituraten with cold diethyl ether or hexanes.
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Yield Expectation: 85–95%.
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Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the preparation of the target enaminone.
Part 3: Synthetic Utility & Applications[2][6][11]
The core value of this molecule lies in its ability to act as a linchpin for fusing heterocyclic rings onto the piperidine scaffold.
Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines
This is the most common application. Reaction with hydrazines yields pyrazoles fused to the piperidine ring.
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Reagents: Hydrazine hydrate (
) or substituted hydrazines ( ). -
Mechanism:
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Michael Addition: The hydrazine nitrogen attacks the exocyclic C=CH carbon, displacing dimethylamine (
). -
Cyclization: The second nitrogen of the hydrazine attacks the C3 ketone.
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Dehydration: Loss of water aromatizes the pyrazole ring.
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Regioselectivity: With substituted hydrazines (e.g., Methylhydrazine), a mixture of regioisomers (1-methyl vs 2-methyl) is possible, though steric factors often favor the 1-substituted product.
Synthesis of Pyrimido[5,4-c]pyridines
Reaction with amidines or guanidines yields fused pyrimidine systems.[1]
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Reagents: Guanidine HCl, Acetamidine HCl, or Urea.
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Conditions: Requires a base (NaOEt or KOtBu) in ethanol/methanol reflux.
Divergent Synthesis Pathway Diagram
Figure 2: Divergent synthetic pathways utilizing the enaminone core.
Part 4: Handling, Stability & Safety
Stability Profile
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Thermal Stability: Stable at room temperature. Can withstand reflux temperatures (110°C) during synthesis but should be stored cold (2–8°C) for long-term preservation to prevent polymerization or hydrolysis.
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Hydrolytic Sensitivity: The enaminone moiety is susceptible to hydrolysis under acidic aqueous conditions, reverting to the formyl-ketone or decomposing. Store under inert atmosphere (Argon/Nitrogen).
Safety Precautions (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. The reaction with hydrazines releases dimethylamine, which has a strong fishy odor and is a secondary amine hazard.
References
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Sigma-Aldrich. (n.d.). 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine Product Page. Retrieved from (Search CAS: 871726-72-6).
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Fustero, S., et al. (2012). "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal." Beilstein Journal of Organic Chemistry, 8, 18–24. Link
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National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 871726-72-6. Retrieved from
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ChemicalBook. (2025).[2] Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from
